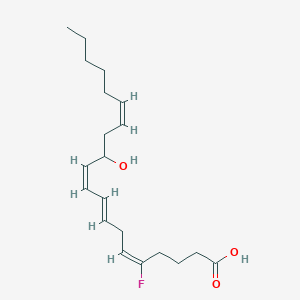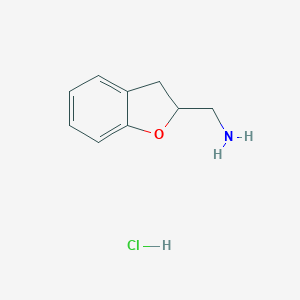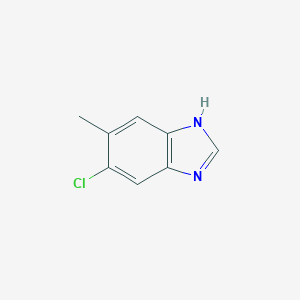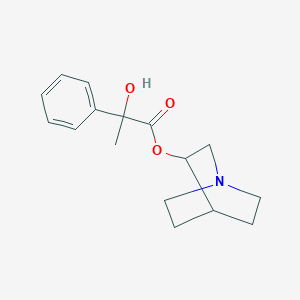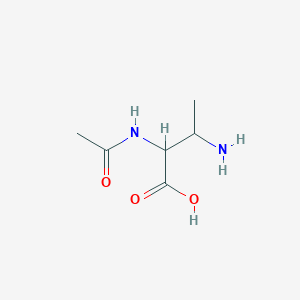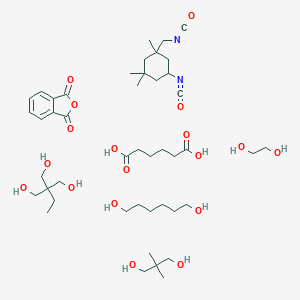![molecular formula C36H59N2O7P B009469 [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate CAS No. 104786-62-1](/img/structure/B9469.png)
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate, also known as OMA, is a novel membrane-active lipid that has been synthesized and studied for its potential applications in scientific research. OMA has been shown to have unique properties that make it a promising tool for studying membrane dynamics and lipid-protein interactions.
Wirkmechanismus
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate's mechanism of action involves its ability to interact with and disrupt lipid bilayers. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate is able to selectively target and insert into lipid membranes, causing a perturbation in the membrane structure. This perturbation can lead to changes in membrane permeability and function, as well as alterations in lipid-protein interactions.
Biochemical and Physiological Effects:
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can induce changes in membrane fluidity, permeability, and curvature. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to affect lipid-protein interactions, including the binding of proteins to lipid membranes. These effects have potential implications for a variety of biological processes, including cell signaling, membrane trafficking, and protein function.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has several advantages as a tool for scientific research. It is a highly selective and potent lipid perturbant, allowing for precise manipulation of membrane structure and function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development. However, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility and accuracy of results.
Zukünftige Richtungen
There are several potential future directions for research involving [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate. One area of interest is the use of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate as a tool for studying lipid-protein interactions and membrane protein function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate may have potential applications in drug delivery and development, particularly in the development of new therapies for diseases that involve membrane dysfunction. Further research is needed to fully understand the potential applications and limitations of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate in scientific research.
Synthesemethoden
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be synthesized using a multi-step chemical process involving the coupling of a quinoline derivative with a phosphoramidite and subsequent carbamate formation. The resulting product is a white solid that can be purified using column chromatography. The synthesis of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used in a variety of scientific research applications, including studies on membrane structure and function, lipid-protein interactions, and drug delivery. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to selectively target and disrupt lipid bilayers, making it a useful tool for studying the effects of membrane perturbation on cellular function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development.
Eigenschaften
CAS-Nummer |
104786-62-1 |
|---|---|
Produktname |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
Molekularformel |
C36H59N2O7P |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1 |
InChI-Schlüssel |
OLDMQSKCCHULOB-SZAHLOSFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Andere CAS-Nummern |
104786-62-1 |
Synonyme |
1-(2-(hydroxy((tetrahydro-5-((octadecylaminocarbonyl)oxy)methyl)furan-2-yl)methoxyphosphinyloxy)ethyl)quinolinium Sandoz 63-441 SDZ 63-441 SRI 63-441 SRI-63-441 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







